molecular formula C25H35N3O7S B13838735 tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

Cat. No.: B13838735
M. Wt: 521.6 g/mol
InChI Key: CQGKCZKCWMWXQP-WCSIJFPASA-N
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Description

tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, a hydroxy group, and a sulfonylamino group

Preparation Methods

The synthesis of tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate involves multiple steps. The general synthetic route includes:

    Formation of the tert-butyl carbamate group: This is typically achieved by reacting tert-butyl chloroformate with an amine.

    Introduction of the hydroxy group: This can be done through hydroxylation reactions.

    Attachment of the sulfonylamino group: This step involves the reaction of an amine with a sulfonyl chloride derivative.

    Final assembly: The intermediate compounds are then coupled together under specific conditions to form the final product.

Industrial production methods would involve scaling up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate undergoes various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: PCC, KMnO4
  • Reducing agents: H2/Pd, LiAlH4
  • Solvents: Dichloromethane, ethanol

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand the interaction of sulfonylamino groups with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target. The overall effect depends on the specific biological pathway involved.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate include:

  • tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
  • tert-butyl (4-nitrophenyl)sulfonylcarbamate
  • tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate

These compounds share structural similarities but differ in the specific functional groups attached. The uniqueness of this compound lies in its combination of a hydroxy group, a sulfonylamino group, and a tert-butyl carbamate group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H35N3O7S

Molecular Weight

521.6 g/mol

IUPAC Name

tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22?,23-/m0/s1

InChI Key

CQGKCZKCWMWXQP-WCSIJFPASA-N

Isomeric SMILES

CC(C)CN(C[C@@H](C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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